- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Cas no 742049-41-8 (Isavuconazonium)

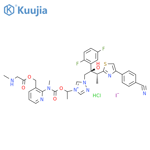

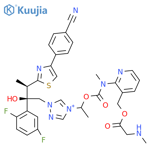

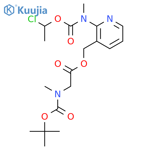

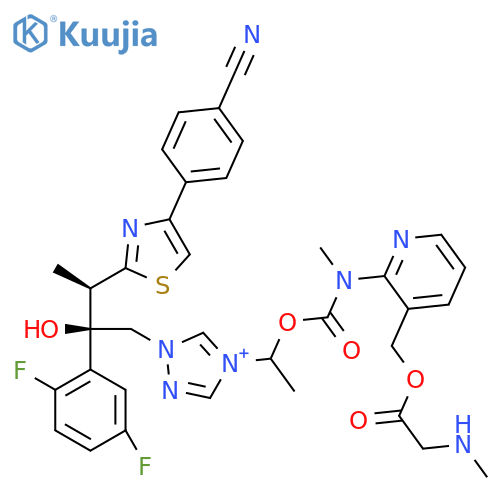

Isavuconazonium structure

Produktname:Isavuconazonium

CAS-Nr.:742049-41-8

MF:C35H35F2N8O5S

MW:717.764812707901

CID:5037720

Isavuconazonium Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Isavuconazonium

- Isavuconazonium ion

- Isavuconazonium [USAN]

- Isavuconazonium (USAN)

- VH2L779W8Q

- BCP23773

- DB06636

- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium

- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya

-

- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

- InChI-Schlüssel: RSWOJTICKMKTER-QXLBVTBOSA-N

- Lächelt: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 13

- Schwere Atomanzahl: 51

- Anzahl drehbarer Bindungen: 15

- Komplexität: 1210

- XLogP3: 4.1

- Topologische Polaroberfläche: 188

Isavuconazonium Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN4037649-1mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500ug |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500ug |

RMB 644.00 | 2023-09-07 | |

| Cooke Chemical | LN4037649-5mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 5mg |

RMB 4612.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500g |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500g |

RMB 644.00 | 2025-02-21 |

Isavuconazonium Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

Referenz

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

Referenz

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Referenz

- Preparation of isavuconazonium sulfate, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

Referenz

- Preparation of isavuconazole sulfate, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

Referenz

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

Referenz

- Process for the preparation of isavuconazonium sulfate, India, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Preparation of isavuconazonium sulfate, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

Referenz

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

Isavuconazonium Raw materials

- Chlorosulfate

- Sulfate, hydrogen(8CI,9CI)

- Isavuconazole

- Sulfate (7CI,8CI,9CI)

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- NND-2252305

- Isavuconazonium

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- Isavuconazonium iodide hydrochloride

Isavuconazonium Preparation Products

Isavuconazonium Verwandte Literatur

-

Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513

-

2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426

-

3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099

-

Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387

-

Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603

742049-41-8 (Isavuconazonium) Verwandte Produkte

- 921587-52-2(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide)

- 2228741-80-6(1-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 121781-57-5((E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one)

- 4481-41-8(2,5-dimethylidenehexanedioic acid)

- 80395-40-0(1-Butanamine, N-(2,2,2-trifluoroethyl)-)

- 1807170-31-5(Methyl 4-chloro-6-fluoronicotinate)

- 1261570-64-2(2-Iodo-6-(trifluoromethyl)benzamide)

- 2930-37-2(2,4,6-Triphenylthiopyrylium Perchlorate)

- 2228633-50-7(2-(bromomethyl)-1-chloro-3-(propan-2-ylsulfanyl)benzene)

- 2034543-13-8(N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide)

Empfohlene Lieferanten

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge